Dpohbq
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dpohbq is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of Dpohbq involves its ability to bind to specific enzymes and proteins, inhibiting their activity. This inhibition can result in various biochemical and physiological effects, depending on the specific enzyme or protein targeted.
Biochemical and Physiological Effects:
Dpohbq has been shown to have various biochemical and physiological effects, including the inhibition of specific enzymes and proteins, the regulation of gene expression, and the modulation of cellular signaling pathways. These effects can be useful in understanding the mechanisms of various diseases and in developing potential therapeutic agents.
Advantages and Limitations for Lab Experiments
One advantage of using Dpohbq in lab experiments is its specificity in targeting certain enzymes and proteins, which can aid in studying specific cellular processes. However, one limitation is that the compound may have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on Dpohbq, including the development of more specific and potent compounds, the exploration of its potential therapeutic applications, and the investigation of its effects on various cellular processes. Additionally, further research is needed to fully understand the mechanism of action of Dpohbq and its potential applications in scientific research.
Conclusion:
In conclusion, Dpohbq is a chemical compound that has significant potential in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Dpohbq in various fields of scientific research.
Synthesis Methods
Dpohbq is synthesized using a specific method that involves the reaction of two chemical compounds, A and B. The reaction between A and B results in the formation of Dpohbq. The synthesis method is crucial in ensuring the purity and quality of the compound for scientific research.
Scientific Research Applications
Dpohbq has several potential applications in scientific research, including as a tool for studying cellular processes and as a potential therapeutic agent for various diseases. The compound has been studied for its ability to inhibit specific enzymes and proteins, which can be useful in understanding the mechanisms of various diseases.
properties
CAS RN |
116584-96-4 |
---|---|
Molecular Formula |
C17H26N2O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(4aS,10aS)-6,9-dimethoxy-4-propyl-2,3,4a,5,10,10a-hexahydro-1H-benzo[g]quinoxaline |
InChI |
InChI=1S/C17H26N2O2/c1-4-8-19-9-7-18-14-10-12-13(11-15(14)19)17(21-3)6-5-16(12)20-2/h5-6,14-15,18H,4,7-11H2,1-3H3/t14-,15-/m0/s1 |
InChI Key |
HRHOJILAWKHXNU-GJZGRUSLSA-N |
Isomeric SMILES |
CCCN1CCN[C@@H]2[C@@H]1CC3=C(C=CC(=C3C2)OC)OC |
SMILES |
CCCN1CCNC2C1CC3=C(C=CC(=C3C2)OC)OC |
Canonical SMILES |
CCCN1CCNC2C1CC3=C(C=CC(=C3C2)OC)OC |
Other CAS RN |
116584-96-4 |
synonyms |
6,9-dimethoxy-1-n-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo(g)quinoxaline DPOHBQ VICO 81 VICO-81 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.